molecular formula C10H11ClOS B7939278 3-(3-Chlorophenyl)thiolan-3-ol

3-(3-Chlorophenyl)thiolan-3-ol

Cat. No.: B7939278
M. Wt: 214.71 g/mol
InChI Key: XGYNAQGZUIXHSK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at position 3 and a 3-chlorophenyl group. Its molecular formula is C₁₀H₁₁ClOS, with a molecular weight of 214.71 g/mol. For instance, similar thiolane derivatives are synthesized via nucleophilic substitution or condensation reactions involving chlorinated aromatic precursors and sulfur-containing intermediates, often in polar aprotic solvents like DMF or 2-propanol . The compound’s structural uniqueness lies in the combination of a thiolane ring, a hydroxyl group, and a halogenated aromatic moiety, which collectively influence its physicochemical properties and reactivity.

Properties

IUPAC Name

3-(3-chlorophenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYNAQGZUIXHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)thiolan-3-ol typically involves the reaction of 3-chlorobenzaldehyde with thiolane-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the thiol group to the aldehyde. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylthiolane.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, alkyl groups, or halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as sodium amide (NaNH₂) or Grignard reagents (RMgX) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-chlorophenyl)thiolan-3-one or 3-(3-chlorophenyl)thiolan-3-carboxylic acid.

    Reduction: Formation of 3-phenylthiolan-3-ol.

    Substitution: Formation of various substituted thiolanes depending on the reagent used.

Scientific Research Applications

3-(3-Chlorophenyl)thiolan-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. Additionally, the presence of the chlorine atom and hydroxyl group allows for interactions with various biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

3-(2-Methylphenyl)thiolan-3-ol
  • Molecular Formula : C₁₁H₁₄OS
  • Molecular Weight : 194.29 g/mol
  • Absence of chlorine diminishes electronegativity, altering dipole moments and reactivity in electrophilic substitution reactions .
(3-Chlorophenyl)methanethiol
  • Molecular Formula : C₇H₇ClS
  • Molecular Weight : 158.65 g/mol
  • Key Differences :
    • Replaces the thiolane ring with a simple methanethiol (-CH₂SH) group, reducing ring strain and increasing conformational flexibility.
    • Higher volatility due to the absence of a hydroxyl group and smaller molecular size .

Functional Group Variants

1-(4-Chlorobutanoyl)-3-(3-chlorophenyl)thiourea
  • Molecular Features: Contains a thiourea (-NHC(S)NH₂) group and a 4-chlorobutanoyl chain.
  • The chlorobutanoyl chain increases hydrophobicity, affecting membrane permeability .
3-Acetyl-1-(3-chlorophenyl)thiourea
  • Molecular Formula : C₉H₉ClN₂OS
  • Molecular Weight : 240.70 g/mol
  • Key Differences: Acetyl substitution on the thiourea nitrogen alters electronic distribution, reducing basicity compared to non-acetylated analogs. Potential for keto-enol tautomerism, influencing stability and reactivity in acidic/basic conditions .

Halogenated Phenolic Compounds

3-Chlorophenol
  • Molecular Formula : C₆H₅ClO
  • Molecular Weight : 128.56 g/mol
  • Key Differences: Lacks the thiolane ring, resulting in a planar structure with higher acidity (pKa ~8.8) due to the phenolic -OH group. Higher environmental toxicity (LD₅₀ in rats: 570 mg/kg) compared to thiolan-3-ol derivatives, which are less volatile and more sterically shielded .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
3-(3-Chlorophenyl)thiolan-3-ol C₁₀H₁₁ClOS 214.71 Thiolane, -OH, 3-ClPh Potential pharmaceutical intermediate
3-(2-Methylphenyl)thiolan-3-ol C₁₁H₁₄OS 194.29 Thiolane, -OH, 2-MePh Higher solubility in organic solvents
(3-Chlorophenyl)methanethiol C₇H₇ClS 158.65 -CH₂SH, 3-ClPh Volatile sulfur precursor in synthesis
3-Chlorophenol C₆H₅ClO 128.56 Phenol, 3-Cl Disinfectant, higher toxicity
3-Acetyl-1-(3-ClPh)thiourea C₉H₉ClN₂OS 240.70 Thiourea, acetyl, 3-ClPh Bioactive compound with tautomerism

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